molecular formula C10H8ClNO2 B1317617 5-methoxy-1H-indole-2-carbonyl chloride CAS No. 62099-65-4

5-methoxy-1H-indole-2-carbonyl chloride

Cat. No. B1317617
CAS RN: 62099-65-4
M. Wt: 209.63 g/mol
InChI Key: PIXUDMBBSQODTP-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indole-2-carbonyl chloride, also known as 5-MIC , is a derivative of indole. It contains a carbonyl chloride functional group (C=O) attached to the indole ring. The methoxy group (CH3O-) at position 5 enhances its chemical reactivity and biological properties .

Synthesis Analysis

The synthesis of 5-MIC involves the chlorination of 5-methoxyindole-2-carbaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction occurs at the carbonyl carbon, resulting in the formation of the carbonyl chloride derivative .

Molecular Structure Analysis

The molecular structure of 5-MIC consists of an indole ring with a methoxy group (CH3O-) at position 5 and a carbonyl chloride (C=O-Cl) group attached to the indole nitrogen. The chlorine atom (Cl) replaces the hydrogen atom at the carbonyl carbon .

Chemical Reactions Analysis

5-MIC can participate in various chemical reactions, including nucleophilic substitution, acylation, and condensation reactions. It can react with amines, alcohols, and other nucleophiles to form new compounds. Additionally, it can undergo hydrolysis to regenerate 5-methoxyindole-2-carbaldehyde .

Scientific Research Applications

1. Synthesis of Indole Derivatives

5-Methoxy-1H-indole-2-carbonyl chloride is used in the synthesis of various indole derivatives. For instance, it is involved in the preparation of indole-2-acetic acid methyl esters like methyl 5-methoxyindole-2-acetate, which are significant in organic synthesis processes (Modi, Oglesby, & Archer, 2003).

2. Catalysis in Organic Reactions

This compound plays a role in catalysis, facilitating reactions in organic chemistry. For example, it is used in the preparation of bis(indol-3-yl)methanes under solvent-free conditions, which are essential in pharmaceutical chemistry due to their pharmacological and biological properties (Khalafi‐Nezhad et al., 2008).

3. Fischer Synthesis Application

It is also utilized in Fischer synthesis, a method leading to sensitive indoles. This process is significant for the transformation of certain compounds into indoles, which are key synthons in the total synthesis of various alkaloids (Lipińska & Czarnocki, 2006).

4. Cross-Coupling Reactions

The compound is involved in cross-coupling reactions, such as the Pd(0)-catalyzed cross-coupling of indolylzinc halides, which is a route to various structurally complex molecules like indolo(2,3-a)quinolizidines (Amat, Llor, Pshenichnyi, & Bosch, 2002).

5. Synthesis of Biological Molecules

It serves as a precursor in the synthesis of biologically active molecules, such as melatonin analogues. These compounds have potential applications in various fields, including pharmaceuticals and biochemistry (Spadoni et al., 2006).

6. Synthesis of Novel Indole-Benzimidazole Derivatives

This compound is used in the synthesis of novel indole-benzimidazole derivatives, which are important in the development of new medicinal compounds (Wang et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 5-methoxy-1H-indole-2-carbonyl chloride Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.

Mode of Action

The exact mode of action of This compound It is known that indole derivatives interact with their targets, leading to various biological activities

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .

Result of Action

The molecular and cellular effects of the action of This compound It is known that indole derivatives have diverse biological activities

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the reaction of indoles can be modulated by the electronic properties of the substituents . This suggests that environmental factors could potentially influence the action of this compound.

Safety and Hazards

5-MIC is a reactive compound; handle with care and use appropriate protective equipment .

Future Directions

Research on 5-MIC could explore its applications in drug discovery, organic synthesis, and material science. Investigating its biological activity and potential therapeutic uses may reveal novel insights .

properties

IUPAC Name

5-methoxy-1H-indole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXUDMBBSQODTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569516
Record name 5-Methoxy-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62099-65-4
Record name 5-Methoxy-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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